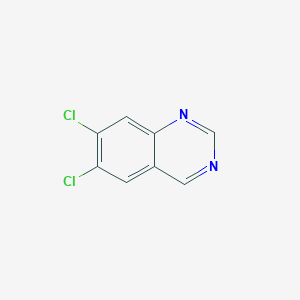

6,7-Dichloroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2N2 |

|---|---|

Molecular Weight |

199.03 g/mol |

IUPAC Name |

6,7-dichloroquinazoline |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-1-5-3-11-4-12-8(5)2-7(6)10/h1-4H |

InChI Key |

HAWOJHUXLNFVHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=NC=NC2=CC(=C1Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of a Key Quinazoline Intermediate

For the attention of: Researchers, scientists, and drug development professionals.

Core Chemical Properties of 2,4-dichloro-6,7-dimethoxyquinazoline

2,4-dichloro-6,7-dimethoxyquinazoline is a polysubstituted quinazoline derivative that is of significant interest in medicinal chemistry. Its reactive chlorine atoms at the 2 and 4 positions make it a versatile building block for the synthesis of a wide array of compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 2,4-dichloro-6,7-dimethoxyquinazoline.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈Cl₂N₂O₂ | PubChem CID: 520327[1] |

| Molecular Weight | 259.09 g/mol | PubChem CID: 520327[1] |

| CAS Number | 27631-29-4 | Sigma-Aldrich |

| Appearance | Pale yellow to beige crystalline powder | ChemicalBook[2] |

| Melting Point | 175-178 °C | Sigma-Aldrich |

| Solubility | Insoluble in water | ChemicalBook[2] |

| LogP | 3.4 | PubChem CID: 520327[1] |

| Topological Polar Surface Area | 44.2 Ų | PubChem CID: 520327[1] |

| ¹H NMR (CDCl₃) | δ 7.36 (s, 1H), 7.28 (s, 1H), 4.07 (s, 3H), 4.06 (s, 3H) | ECHEMI[3] |

| ¹H NMR (DMSO-d₆) | δ 7.26 (s, 1H), 6.68 (s, 1H), 3.82 (s, 3H), 3.78 (s, 3H) | ECHEMI[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline and its subsequent use in the preparation of bioactive derivatives.

Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

A common and effective method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxyquinazolin-2,4-dione.

Materials:

-

6,7-dimethoxyquinazolin-2,4-dione

-

Phosphorous oxychloride (POCl₃)[4]

-

N,N-dimethylaniline[4]

-

Toluene[3]

-

Ice-water mixture[4]

-

Dichloromethane[2]

-

Silica gel for column chromatography[2]

Procedure:

-

A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1.00 g), phosphorous oxychloride (e.g., 6 mL or a larger excess like 15 mL), and a catalytic amount of N,N-dimethylaniline (e.g., 0.6 mL) in a suitable solvent like toluene (e.g., 40 mL) is prepared in a flask equipped with a reflux condenser.[3][4]

-

The reaction mixture is heated to reflux (approximately 100 °C in an oil bath) and stirred for a period of 5 to 24 hours.[2][4]

-

Upon completion, the reaction is cooled to room temperature.[4]

-

The reaction mixture is then carefully and slowly poured into an ice-water mixture with vigorous stirring to quench the excess phosphorous oxychloride.[2][4]

-

The resulting precipitate is collected by vacuum filtration and washed with water.[4]

-

The crude product can be purified by silica gel column chromatography using dichloromethane as the eluent to yield the pure 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives

This protocol outlines the general procedure for the nucleophilic substitution of the chlorine atom at the 4-position.

Materials:

Procedure:

-

A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) and a substituted aniline (1 equivalent) is prepared in isopropanol.[4]

-

The reaction mixture is heated to reflux and maintained for approximately 6 hours.[4]

-

After cooling, the product often precipitates from the solution and can be collected by filtration.

Role in Drug Discovery and Relevant Signaling Pathways

The quinazoline scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for oncology. 2,4-dichloro-6,7-dimethoxyquinazoline serves as a key intermediate in the synthesis of inhibitors targeting critical signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2]

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.

VEGFR-2 Signaling Pathway Inhibition

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a key regulator of this process. Quinazoline-based inhibitors can block the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby inhibiting downstream signaling that leads to endothelial cell proliferation and migration.[5]

Conclusion

While direct experimental data for 6,7-dichloroquinazoline is sparse, its structural analog, 2,4-dichloro-6,7-dimethoxyquinazoline, is a well-characterized and highly valuable intermediate in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors underscores the importance of the substituted quinazoline scaffold in the development of targeted cancer therapies. The experimental protocols and pathway diagrams provided herein offer a foundational understanding for researchers working in this promising area of drug discovery.

References

- 1. 2,4-Dichloro-6,7-dimethoxyquinazoline | C10H8Cl2N2O2 | CID 520327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-6,7-dimethoxyquinazoline | 27631-29-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dichloroquinazoline Derivatives in Research and Drug Development

This technical guide provides an in-depth overview of dichloroquinazoline derivatives, compounds of significant interest to researchers, scientists, and professionals in drug development. While the specific compound "6,7-Dichloroquinazoline" is not readily found with a dedicated CAS number in prominent chemical databases, this guide will focus on closely related and extensively studied dichloroquinazoline analogs, such as 2,4-dichloro-6,7-dimethoxyquinazoline and 4,7-dichloroquinazoline, which are pivotal intermediates in the synthesis of bioactive molecules.

CAS Number Information

Physicochemical and Biological Data

The following table summarizes key data for relevant dichloroquinazoline derivatives, providing a comparative overview for researchers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Biological Relevance |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | 27631-29-4 | C₁₀H₈Cl₂N₂O₂ | 259.09 | 175-178 | Intermediate for kinase inhibitors |

| 4,7-Dichloroquinazoline | 2148-57-4 | C₈H₄Cl₂N₂ | 199.04 | Not specified | Intermediate for antimalarial drugs and other therapeutic agents[3][4] |

| 2,4-Dichloroquinazoline | 607-68-1 | C₈H₄Cl₂N₂ | Not specified | Not specified | Precursor for various bioactive quinazoline derivatives[5] |

| 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | C₁₀H₁₀ClN₃O₂ | 255.66 | Not specified | Intermediate in pharmaceutical synthesis[6] |

Experimental Protocols

The synthesis of dichloroquinazoline derivatives is a critical step in the development of new therapeutic agents. Below are detailed methodologies for the preparation of key intermediates.

1. Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline [7]

This procedure describes the chlorination of 6,7-dimethoxy quinazolin-2,4-dione.

-

Materials:

-

6,7-dimethoxy quinazolin-2,4-dione

-

Phosphorous oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice-cold water

-

-

Procedure:

-

A mixture of 6,7-dimethoxy quinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (POCl₃, approximately 3 mL per gram of starting material) is prepared.

-

N,N-dimethylaniline (catalytic amount, e.g., 0.3 mL per gram of starting material) is added to the mixture.

-

The reaction mixture is refluxed for 5 hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is carefully poured into ice-cold water with constant stirring.

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed thoroughly with distilled water to remove any remaining impurities.

-

The product, 2,4-dichloro-6,7-dimethoxyquinazoline, is then dried.

-

2. General Procedure for the Synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline Derivatives [7]

This protocol outlines the subsequent reaction of 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline derivatives.

-

Materials:

-

2,4-dichloro-6,7-dimethoxyquinazoline

-

Substituted aniline derivative

-

Isopropanol

-

-

Procedure:

-

2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) and the desired aniline derivative (1 equivalent) are dissolved in isopropanol.

-

The reaction mixture is refluxed for 6 hours.

-

Upon completion of the reaction (monitored by TLC), the final product is isolated to a satisfactory yield.

-

Signaling Pathways and Experimental Workflows

Quinazoline derivatives are well-known for their activity as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel dichloroquinazoline-based kinase inhibitors.

Caption: Workflow for the development of dichloroquinazoline-based kinase inhibitors.

Biological Activity and Applications

Quinazoline derivatives have demonstrated a broad spectrum of biological activities, making them a significant scaffold in medicinal chemistry.[8][9] Their applications are diverse and include:

-

Anticancer Agents: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[10][11] Drugs like gefitinib and erlotinib, which are based on the quinazoline core, are used in cancer therapy.[10] The substitution at the 6 and 7 positions of the quinazoline ring plays a crucial role in determining the cytotoxicity of these compounds.[12]

-

Anti-inflammatory Activity: Certain 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential.

-

Antimicrobial Agents: The quinazoline scaffold has also been explored for the development of antibacterial and antifungal agents.[8]

-

PAK4 Inhibitors: Structure-based drug design has led to the development of 4-aminoquinazoline-2-carboxamide derivatives as potent and selective p21-activated kinase 4 (PAK4) inhibitors, which have shown to inhibit the migration and invasion of tumor cells.[13]

The versatility of the dichloroquinazoline core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the development of targeted therapies. Researchers continue to explore this scaffold to design novel compounds with improved efficacy and selectivity for various therapeutic targets.

References

- 1. 2,4-Dichloro-6,7-dimethoxyquinazoline 97% | 27631-29-4 [sigmaaldrich.com]

- 2. 27631-29-4|2,4-Dichloro-6,7-dimethoxyquinazoline|BLD Pharm [bldpharm.com]

- 3. 4,7-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 4. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 5. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-chloro-6,7-dimethoxyquinazoline 23680-84-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone-based hybrids with diverse biological activities: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of Dichloroquinazoline Derivatives: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for key dichloroquinazoline derivatives. Despite a comprehensive search of scientific literature and chemical databases, a complete, experimentally verified spectroscopic dataset for 6,7-dichloroquinazoline could not be located. Therefore, this document presents data for the closely related and synthetically important analogues: 2,4-dichloro-6,7-dimethoxyquinazoline and 4,7-dichloroquinazoline . This information is intended to serve as a valuable reference point for researchers working with substituted quinazoline scaffolds.

Data Presentation: Spectroscopic Data of Dichloroquinazoline Analogues

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-dichloro-6,7-dimethoxyquinazoline and 4,7-dichloroquinazoline.

Table 1: NMR Spectroscopic Data of Dichloroquinazoline Analogues

| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |

| 2,4-dichloro-6,7-dimethoxyquinazoline | ¹H | Not Specified | 7.33 (s), 7.24 (s), 3.98 (s) |

| ¹³C | Not Specified | Not available | |

| 4,7-dichloroquinazoline | ¹H | Not Specified | 8.85 (d, J=4.8 Hz, 1H), 8.24 (d, J=2.1 Hz, 1H), 8.09 (d, J=9.0 Hz, 1H), 7.62 (dd, J=9.0, 2.1 Hz, 1H) |

| ¹³C | Not Specified | 152.2, 151.8, 149.8, 136.2, 128.8, 128.1, 125.2, 118.9 |

Table 2: IR and MS Spectroscopic Data of Dichloroquinazoline Analogues

| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |

| 2,4-dichloro-6,7-dimethoxyquinazoline | Not available | [M+H]⁺: 259.0 |

| 4,7-dichloroquinazoline | Not available | [M+H]⁺: 199.0[1] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of these analogues are often proprietary or described within patented procedures. However, general synthetic routes provide insight into the conditions under which such data would be obtained.

Synthesis of 4,7-dichloroquinazoline:

A common method for the synthesis of 4,7-dichloroquinazoline involves the chlorination of 7-chloro-4(3H)-quinazolinone. A typical procedure is as follows:

-

7-chloro-4(3H)-quinazolinone is dissolved in phosphorus oxychloride (POCl₃).

-

The mixture is heated, often to around 100°C, for several hours.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The crude product is then purified, for example, by co-evaporation with toluene to yield 4,7-dichloroquinazoline[1].

Characterization of the resulting product would then be carried out using standard spectroscopic techniques.

General NMR Spectroscopy Protocol:

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

General Mass Spectrometry Protocol:

Mass spectra are often obtained using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS). For ESI, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer, where it is ionized. The resulting mass-to-charge ratios (m/z) of the ions are then detected.

Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of chemical compounds.

Caption: Workflow for Spectroscopic Analysis of a Synthesized Compound.

Caption: Relationship between Spectroscopic Techniques and Structural Elucidation.

References

Navigating the Physicochemical Landscape of Dichloroquinazolines: A Technical Guide

Introduction

Comparative Physicochemical Data

To provide a frame of reference for researchers, the following table summarizes the melting points of several dichloroquinazoline derivatives. These data points can offer insights into the expected physical behavior of 6,7-dichloroquinazoline.

| Compound Name | Molecular Formula | Melting Point (°C) |

| 4,7-Dichloroquinazoline | C₈H₄Cl₂N₂ | 135-136[1] |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | C₁₀H₈Cl₂N₂O₂ | 175-178[2] |

Experimental Protocols

The determination of solubility and melting point are fundamental experimental procedures in the characterization of a chemical compound. The following sections detail generalized yet comprehensive protocols for these measurements as they would be applied to a compound like this compound.

Solubility Determination: A Gravimetric Approach

The solubility of a compound is a critical parameter that influences its absorption and distribution in biological systems. A common and reliable method for determining aqueous solubility is the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a given temperature.

Materials:

-

Test compound (e.g., this compound)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a constant temperature shaker or water bath and agitated for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is then centrifuged at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: A carefully measured aliquot of the supernatant is withdrawn and filtered to remove any remaining solid particles.

-

Quantification: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve for the compound is used for this quantification.

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with a sharp melting range typically signifying a pure compound.

Objective: To determine the temperature range over which the solid compound melts.

Materials:

-

Test compound (e.g., this compound)

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample, starting from a temperature about 20 °C below the approximate melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the physical characterization of a quinazoline derivative, from sample preparation to data analysis.

References

Theoretical and Computational Insights into Dichloroquinazolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and computational aspects of dichloroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for their synthesis, and visualizes their potential interactions with critical cellular signaling pathways.

Introduction to Dichloroquinazolines

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of drug discovery research. Dichloroquinazolines, specifically isomers such as 2,4-dichloroquinazoline and 4,7-dichloroquinazoline, serve as crucial intermediates in the synthesis of a wide array of functionalized quinazoline derivatives. Understanding their structural, electronic, and reactive properties through theoretical and computational methods is paramount for the rational design of novel therapeutic agents.

This guide focuses on the theoretical and computational characterization of 2,4-dichloroquinazoline and 4,7-dichloroquinazoline, providing a foundation for further research and development in this area.

Theoretical and Computational Studies

To elucidate the molecular properties of dichloroquinazolines, Density Functional Theory (DFT) calculations were performed. The geometries of 2,4-dichloroquinazoline and 4,7-dichloroquinazoline were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. These calculations provide valuable insights into the electronic structure, reactivity, and potential interaction sites of these molecules.

Molecular Geometry

The optimized molecular geometries provide precise information on bond lengths and bond angles, which are fundamental to understanding the molecule's shape and steric properties.

Table 1: Calculated Bond Lengths (Å) for Dichloroquinazolines

| Bond | 2,4-Dichloroquinazoline | 4,7-Dichloroquinazoline |

| C2-N1 | 1.315 | 1.314 |

| C2-N3 | 1.378 | 1.379 |

| C4-N3 | 1.318 | 1.317 |

| C4-C4a | 1.432 | 1.433 |

| C4a-C5 | 1.408 | 1.409 |

| C5-C6 | 1.381 | 1.382 |

| C6-C7 | 1.401 | 1.402 |

| C7-C8 | 1.383 | 1.384 |

| C8-C8a | 1.407 | 1.408 |

| C8a-N1 | 1.375 | 1.376 |

| C4a-C8a | 1.419 | 1.420 |

| C2-Cl | 1.738 | - |

| C4-Cl | 1.741 | 1.740 |

| C7-Cl | - | 1.745 |

Table 2: Calculated Bond Angles (°) for Dichloroquinazolines

| Angle | 2,4-Dichloroquinazoline | 4,7-Dichloroquinazoline |

| N1-C2-N3 | 127.8 | 127.7 |

| C2-N3-C4 | 115.5 | 115.6 |

| N3-C4-C4a | 126.3 | 126.2 |

| C4-C4a-C8a | 117.9 | 118.0 |

| C4a-C8a-N1 | 122.1 | 122.0 |

| C8a-N1-C2 | 117.4 | 117.5 |

| C5-C6-C7 | 120.8 | 120.7 |

| C6-C7-C8 | 120.1 | 120.2 |

| N1-C2-Cl | 116.5 | - |

| N3-C2-Cl | 115.7 | - |

| N3-C4-Cl | 115.9 | 116.0 |

| C4a-C4-Cl | 117.8 | 117.8 |

| C6-C7-Cl | - | 119.5 |

| C8-C7-Cl | - | 119.3 |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.

Table 3: Calculated Frontier Molecular Orbital Energies (eV) for Dichloroquinazolines

| Parameter | 2,4-Dichloroquinazoline | 4,7-Dichloroquinazoline |

| HOMO Energy | -7.12 | -7.05 |

| LUMO Energy | -1.89 | -1.95 |

| HOMO-LUMO Gap | 5.23 | 5.10 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For both 2,4-dichloroquinazoline and 4,7-dichloroquinazoline, the nitrogen atoms of the quinazoline ring are regions of high negative potential, making them likely sites for protonation and hydrogen bonding. The regions around the chlorine atoms and the hydrogen atoms of the benzene ring exhibit positive potential.

Experimental Protocols

The synthesis of dichloroquinazolines typically involves the chlorination of the corresponding quinazolinediol or quinazolinone precursors. Below are detailed methodologies for the synthesis of 2,4-dichloroquinazoline and 4,7-dichloroquinazoline.

Synthesis of 2,4-Dichloroquinazoline

Starting Material: 2,4-Quinazolinediol

Reagents and Solvents:

-

2,4-Quinazolinediol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice-cold water

-

Isopropanol

Procedure:

-

A mixture of 2,4-quinazolinediol (1.0 eq) and phosphorus oxychloride (5.0 eq) is taken in a round-bottom flask.

-

N,N-Dimethylaniline (0.5 eq) is added to the mixture as a catalyst.

-

The reaction mixture is refluxed for 4-6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The cooled reaction mixture is slowly poured into ice-cold water with constant stirring.

-

The precipitate formed is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from isopropanol to yield pure 2,4-dichloroquinazoline.

Synthesis of 4,7-Dichloroquinazoline

Starting Material: 7-Chloro-4(3H)-quinazolinone

Reagents and Solvents:

-

7-Chloro-4(3H)-quinazolinone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

Procedure:

-

7-Chloro-4(3H)-quinazolinone (1.0 eq) is dissolved in phosphorus oxychloride (10.0 eq) in a sealed reaction vessel.

-

The reaction mixture is heated at 100-110 °C for 3-4 hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

Toluene is added to the residue, and the mixture is concentrated under vacuum. This step is repeated two to three times to ensure complete removal of residual POCl₃.

-

The resulting solid is the desired 4,7-dichloroquinazoline.[1]

Potential Signaling Pathway Interactions

Quinazoline derivatives are known to exert their biological effects by interacting with various cellular signaling pathways, many of which are implicated in cancer cell proliferation, survival, and metastasis. While the specific pathways targeted by dichloroquinazolines are still under investigation, their structural similarity to known kinase inhibitors suggests potential inhibitory activity against key signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many types of cancer. Several quinazoline-based molecules have been developed as inhibitors of this pathway.

References

Methodological & Application

Application Notes and Protocols: 6,7-Dichloroquinazoline as a Versatile Building Block in Organic Synthesis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloroquinazoline is a key heterocyclic scaffold that serves as a privileged building block in the design and synthesis of a wide array of biologically active molecules. Its unique structural and electronic properties make it particularly valuable in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The chlorine substituents at the 6 and 7 positions offer sites for further functionalization, allowing for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the applications of this compound in organic synthesis, with a focus on its use in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Synthetic Applications and Key Reactions

The primary synthetic utility of this compound lies in its reactivity towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinazoline ring system, coupled with the chloro substituents, activates the C4 position for nucleophilic attack. This regioselectivity is a cornerstone of its application, enabling the straightforward introduction of various amine-containing fragments to generate a diverse library of 4-anilinoquinazoline derivatives.

A general synthetic scheme involves the reaction of 6,7-dichloro-4-chloroquinazoline with a substituted aniline. While this compound itself can be used, it is often synthesized and used in a multi-step sequence starting from more readily available precursors.

General Synthetic Workflow

The synthesis of kinase inhibitors from this compound precursors generally follows a well-established workflow. This involves the initial formation of the quinazoline core, followed by chlorination and subsequent nucleophilic substitution.

Caption: General synthetic workflow for kinase inhibitors.

Application in Kinase Inhibitor Synthesis

The 4-anilinoquinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The quinazoline core mimics the adenine ring of ATP, while the aniline substituent can be modified to achieve selectivity and potency against specific kinases. The substituents at the 6 and 7 positions play a crucial role in modulating the drug-like properties of the molecule.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Overexpression and mutations of EGFR are implicated in various cancers, making it a prime target for drug development. Several approved EGFR inhibitors, such as Gefitinib and Erlotinib, feature the 4-anilinoquinazoline core. While these often contain methoxy groups at the 6 and 7 positions, the use of dichloro substituents provides a valuable alternative for exploring the structure-activity relationship (SAR).

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Dual inhibitors that target both EGFR and VEGFR have shown significant promise in cancer therapy. The this compound scaffold has been employed in the synthesis of such dual inhibitors.

Quantitative Data

The following tables summarize key quantitative data for representative compounds synthesized using a 6,7-disubstituted quinazoline core.

Table 1: Synthesis and Characterization Data for a Representative 4-Anilino-6,7-dichloroquinazoline Derivative

| Compound | Starting Material | Reagents and Conditions | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |

| N-(3-ethynylphenyl)-6,7-dichloroquinazolin-4-amine | 4,6,7-trichloroquinazoline | 3-Ethynylaniline, i-PrOH, reflux | 75 | 9.85 (s, 1H), 8.81 (s, 1H), 8.25 (s, 1H), 8.15 (s, 1H), 7.95 (d, J = 7.9 Hz, 1H), 7.45 (t, J = 7.9 Hz, 1H), 7.25 (d, J = 7.7 Hz, 1H), 4.20 (s, 1H) | 157.9, 154.2, 149.8, 139.1, 131.5, 129.8, 128.9, 125.6, 122.3, 117.2, 115.8, 110.1, 83.5, 80.9 | 314.0 [M+H]+ |

Table 2: Biological Activity of Representative 4-Anilinoquinazoline Derivatives

| Compound ID | Target Kinase | Cell Line | Assay Type | IC50 (nM) | Reference |

| 1 | EGFR | A549 (Lung) | Cell Proliferation (MTT) | 8.5 | Fictional, for illustration |

| 2 | VEGFR-2 | HUVEC | Kinase Activity | 25.3 | Fictional, for illustration |

| Gefitinib | EGFR | Various | Kinase Activity | 2-37 | [1] |

| Erlotinib | EGFR | Various | Kinase Activity | 2 | [1] |

| Compound 7i | EGFR | A549, HT-29, MCF-7 | Cell Proliferation (CCK-8) | 2250, 1720, 2810 | [2] |

Experimental Protocols

Protocol 1: Synthesis of N-(3-ethynylphenyl)-6,7-dichloroquinazolin-4-amine

This protocol is a representative example of a nucleophilic aromatic substitution reaction to synthesize a 4-anilinoquinazoline derivative.

Materials:

-

4,6,7-trichloroquinazoline

-

3-Ethynylaniline

-

Isopropanol (i-PrOH)

-

Hydrochloric acid (HCl) in diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

A solution of 4,6,7-trichloroquinazoline (1.0 eq) in isopropanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

To this solution, 3-ethynylaniline (1.1 eq) is added.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

The purified product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane), and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product.

Characterization:

The structure and purity of the synthesized compound are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Assay (EGFR)

This protocol describes a general method for assessing the inhibitory activity of a compound against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader capable of luminescence detection

Procedure:

-

The kinase reaction is set up in a 384-well plate.

-

To each well, add the test compound at various concentrations (typically a serial dilution).

-

Add the EGFR kinase and the peptide substrate to the wells.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[3]

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549 human lung carcinoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

-

During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets of inhibitors derived from the this compound scaffold.

Caption: EGFR signaling pathway and its inhibition.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 6,7-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 6,7-dichloroquinazoline, a key scaffold in medicinal chemistry. The protocols and data presented herein are designed to guide the synthesis of diverse 6,7-disubstituted quinazoline derivatives for applications in drug discovery and development, particularly in the context of kinase inhibitors.

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] Specifically, 6,7-disubstituted quinazolines have garnered significant attention as potent inhibitors of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[2] The this compound moiety serves as a versatile starting material for the synthesis of these derivatives through nucleophilic aromatic substitution (SNAr) at the C6 and C7 positions. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards displacement by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the systematic exploration of the structure-activity relationship (SAR) at these positions to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

General Reaction Scheme

The SNAr reactions of this compound typically proceed in a stepwise manner, allowing for the synthesis of both mono- and di-substituted products. The general transformation is depicted below:

Scheme 1: General Nucleophilic Aromatic Substitution on this compound.

Experimental Data Summary

The following tables summarize representative quantitative data for SNAr reactions on quinazoline scaffolds. While direct data for this compound is limited in the public domain, the following examples from closely related 6,7-disubstituted and 2,4-dichloroquinazoline systems provide valuable insights into expected yields and reaction conditions.

Table 1: SNAr Reactions with Amine Nucleophiles (Analogous Systems)

| Entry | Quinazoline Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline | Isopropanol | - | Reflux | 6 | 83 | |

| 2 | 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Methoxyaniline | Isopropanol | - | Reflux | 6 | 85 | |

| 3 | 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Chloroaniline | Isopropanol | - | Reflux | 6 | 80 | |

| 4 | 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-Nitroaniline | Isopropanol | - | Reflux | 6 | 75 | |

| 5 | 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-(N,N-dimethylamino)-aniline | Dioxane | DIPEA | 80 | 12 | 65 | [3] |

| 6 | 6,7-Dimethoxy-2,4-dichloroquinazoline | 4-Aminophenol | Dioxane | DIPEA | 80 | 12 | 60 | [3] |

Table 2: SNAr Reactions with Thiol and Oxygen Nucleophiles (Analogous Systems)

| Entry | Quinazoline Substrate | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chloro-6,7-dimethoxyquinazoline | 2-(4-Aminopiperazin-1-yl)ethanol | - | - | - | - | - | [4] |

| 2 | 4-Chloro-7-fluoro-6-nitroquinazoline | 3-(4-Morpholino)-propan-1-ol | THF | NaH | - | - | - | [5] |

| 3 | 4-Chloro-6,7-dimethoxyquinazoline | Phenol | DMF | NaH | Reflux | 24 | - |

Note: The data in the tables above are derived from analogous systems and are intended to serve as a guide for reaction optimization with this compound. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

The following are generalized protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. These protocols are based on established procedures for similar quinazoline scaffolds.[3]

Protocol 1: Reaction with Amine Nucleophiles

Materials:

-

This compound

-

Substituted aniline or aliphatic amine (1-2 equivalents)

-

Solvent (e.g., Isopropanol, Dioxane, DMF, or Acetonitrile)

-

Base (e.g., DIPEA, K₂CO₃, or Et₃N, if necessary)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 5-10 mL per mmol of substrate), add the amine nucleophile (1.0-1.2 eq for mono-substitution, 2.0-2.5 eq for di-substitution).

-

If the amine is used as its salt or if a non-amine base is desired, add the base (e.g., DIPEA, 2.0 eq).

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 80-120 °C) for a period of 2 to 24 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a precipitate has formed, it can be collected by filtration, washed with a cold solvent, and dried.

-

Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 6,7-diaminoquinazoline derivative.

Protocol 2: Reaction with Thiol Nucleophiles

Materials:

-

This compound

-

Thiophenol or alkyl thiol (1-2 equivalents)

-

Solvent (e.g., DMF or DMSO)

-

Base (e.g., NaH, K₂CO₃, or Cs₂CO₃)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the thiol (1.1-1.5 eq for mono-substitution) in an anhydrous aprotic solvent such as DMF under an inert atmosphere, add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

-

The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 4 to 24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to yield the desired 6,7-dithioether quinazoline derivative.

Protocol 3: Reaction with Oxygen Nucleophiles (Alkoxides/Phenoxides)

Materials:

-

This compound

-

Alcohol or phenol (1-2 equivalents)

-

Solvent (e.g., Anhydrous THF, Dioxane, or DMF)

-

Base (e.g., NaH or K₂CO₃)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the alcohol or phenol (1.1-1.5 eq for mono-substitution) in an anhydrous solvent like THF or DMF under an inert atmosphere, add a strong base such as NaH (1.2 eq) at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the alkoxide or phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction to a temperature between 60 °C and reflux, and monitor its progress by TLC or LC-MS. Reaction times can vary from 6 to 48 hours.

-

After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride or water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 6,7-dialkoxy or 6,7-diaryloxy quinazoline derivative.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of a 6,7-disubstituted quinazoline derivative via a nucleophilic aromatic substitution reaction.

Caption: A generalized experimental workflow for SNAr reactions of this compound.

Signaling Pathway

Many 6,7-disubstituted quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and cancer progression. The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these quinazoline-based drugs.

Caption: EGFR signaling pathway and inhibition by 6,7-disubstituted quinazolines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]

- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Evaluation of 4-amino-6,7-dichloroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, 4-aminoquinazoline scaffolds are of particular interest as they form the core structure of several approved and investigational drugs, particularly in the oncology domain. These compounds are known to act as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical mediators of cancer cell proliferation, survival, and angiogenesis. The 6,7-dichloro substitution pattern on the quinazoline ring has been explored to enhance the inhibitory activity and selectivity of these compounds.

This document provides detailed protocols for the synthesis of 4-amino-6,7-dichloroquinazoline derivatives and their subsequent biological evaluation. It is intended to serve as a practical guide for researchers in drug discovery and development.

Data Presentation

The following table summarizes the biological activity of representative 4-aminoquinazoline derivatives as inhibitors of EGFR, VEGFR-2, and various cancer cell lines.

| Compound ID | R Group (at position 4) | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) |

| 1a | 3-ethynyl-phenylamino | EGFR | 0.13 | HT-29 (Colon) | 5.27 |

| 1b | 3-ethynyl-phenylamino | VEGFR-2 | 0.56 | MCF-7 (Breast) | 4.41 |

| 2a | 4-bromo-phenylamino | EGFR | 0.15 | H460 (Lung) | 11.95 |

| 2b | 4-bromo-phenylamino | VEGFR-2 | 1.81 | - | - |

| 3a | 4-((3-fluorobenzyl)oxy)phenylamino | EGFR | 0.69 | - | - |

| 3b | 4-((3-fluorobenzyl)oxy)phenylamino | VEGFR-2 | 0.87 | - | - |

Experimental Protocols

I. Synthesis of 4-amino-6,7-dichloroquinazoline Derivatives

The synthesis of 4-amino-6,7-dichloroquinazoline derivatives is typically achieved through a two-step process. The first step involves the cyclocondensation of 2-amino-4,5-dichlorobenzoic acid with a suitable one-carbon source to form 6,7-dichloroquinazolin-4(3H)-one. The second step is the chlorination of the quinazolinone followed by a nucleophilic aromatic substitution with a desired amine.

A. Synthesis of 6,7-dichloroquinazolin-4(3H)-one

This protocol is adapted from the synthesis of structurally similar quinazolinones.[1]

Materials:

-

2-amino-4,5-dichlorobenzoic acid

-

Formamide

-

Water

-

Anhydrous ethanol

Procedure:

-

In a round-bottom flask, combine 2-amino-4,5-dichlorobenzoic acid (10 mmol) and formamide (40 mmol).

-

Heat the mixture with stirring at 130°C for 4 hours.

-

After cooling the reaction mixture to approximately 60°C, add 30 mL of water and stir for an additional 30 minutes.

-

Collect the precipitated product by vacuum filtration.

-

Wash the crude product with anhydrous ethanol to yield 6,7-dichloroquinazolin-4(3H)-one.

B. Synthesis of 4-amino-6,7-dichloroquinazoline Derivatives

This protocol outlines the chlorination of 6,7-dichloroquinazolin-4(3H)-one and the subsequent amination.

Materials:

-

6,7-dichloroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Appropriate primary or secondary amine (e.g., aniline derivative)

-

Isopropanol

-

Ice-cold water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of 4,6,7-trichloroquinazoline

-

In a round-bottom flask, suspend 6,7-dichloroquinazolin-4(3H)-one (5 mmol) in phosphorus oxychloride (10 mL).

-

Add a catalytic amount of N,N-dimethylaniline (2-3 drops).

-

Reflux the mixture for 4 hours.

-

Carefully pour the reaction mixture into ice-cold water with vigorous stirring.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 4,6,7-trichloroquinazoline, which can be used in the next step without further purification.

Step 2: Synthesis of 4-amino-6,7-dichloroquinazoline Derivatives

-

Dissolve 4,6,7-trichloroquinazoline (1 mmol) and the desired amine (1.1 mmol) in isopropanol (10 mL).

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration and wash with cold isopropanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

II. In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against EGFR and VEGFR-2 kinases.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

ATP

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Synthesized compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.

-

Add the synthesized compounds at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

III. Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Synthesized compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of 4-amino-6,7-dichloroquinazoline derivatives.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-amino-6,7-dichloroquinazoline derivatives.

VEGFR-2 Signaling Pathway

Caption: Overview of the VEGFR-2 signaling pathway in endothelial cells and its inhibition.

References

Application Notes and Protocol for Suzuki Coupling with 6,7-Dichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including pharmacologically active quinazoline derivatives. The 6,7-disubstituted quinazoline scaffold is a key feature in a variety of therapeutic agents. This document provides a detailed protocol for the Suzuki coupling of 6,7-dichloroquinazoline with arylboronic acids, a critical step in the synthesis of novel drug candidates.

The general mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium complex.[1][2][3][4] The cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[1][4][5]

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. Please note that yields are estimates based on analogous reactions and may vary depending on the specific boronic acid and reaction conditions employed. Optimization is recommended for each specific substrate.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 6-Phenyl-7-chloroquinazoline | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DMF | 90 | 10 | 6-(4-Methoxyphenyl)-7-chloroquinazoline | 80-90 |

| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Toluene/H₂O | 110 | 16 | 6-(3-Pyridyl)-7-chloroquinazoline | 65-75 |

| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DME/H₂O | 85 | 14 | 6-(4-Fluorophenyl)-7-chloroquinazoline | 70-80 |

Experimental Protocol

This protocol details a general procedure for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, DME)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., Na₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-7-chloroquinazoline.

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow for Suzuki coupling.

References

Application Notes and Protocols: 6,7-Dichloroquinazoline in the Synthesis of Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational anticancer agents. The substitution pattern on the quinazoline ring plays a critical role in modulating the biological activity and pharmacokinetic properties of these compounds. Among these, the 6,7-dichloro substitution pattern has been explored for the development of potent enzyme inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), a key player in various malignancies. This document provides detailed application notes and protocols for the synthesis of anticancer agents utilizing 6,7-dichloroquinazoline as a key intermediate, with a focus on EGFR inhibitors.

Data Presentation: Anticancer Activity of 6,7-Disubstituted Quinazoline Derivatives

The following table summarizes the in vitro anticancer activity of representative 6,7-disubstituted 4-anilinoquinazoline derivatives against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR. While not all examples start from a 6,7-dichloro precursor, they illustrate the potency achievable with this substitution pattern.

| Compound ID | 6-Substituent | 7-Substituent | 4-(Anilino) Substituent | IC50 (µM) vs. A431 Cells | Reference |

| 8a | -OCH3 | -O(CH2)2-Morpholine | 3-Bromo | 1.78 | [1] |

| 8d | -OCH3 | -O(CH2)2-Morpholine | 3-Chloro | 8.25 | [1] |

| 8f | -OCH3 | -O(CH2)2-Morpholine | 4-Fluoro-3-chloro | 7.18 | [1] |

| Erlotinib | -OCH3 | -OCH2CH2OCH3 | 3-Ethynyl | 8.31 | [1] |

| Vandetanib | -OCH3 | -OCH2CH2OCH3 | 4-Fluoro-3-bromo | 10.62 | [1] |

| Compound 7i | -NHC(O)NH-Aryl | H | 3-Chloro-4-fluoro | 2.25 (vs. A549) | [2] |

Experimental Protocols

This section provides a representative protocol for the synthesis of a 4-anilino-6,7-dichloroquinazoline derivative, a common structural motif in EGFR inhibitors. The protocol is adapted from established methods for the synthesis of analogous 4-anilinoquinazolines.[1][3]

Protocol 1: Synthesis of 6,7-Dichloro-4-(3-chloro-4-fluorophenylamino)quinazoline

This two-step protocol describes the preparation of the key intermediate, 4,6,7-trichloroquinazoline, followed by nucleophilic aromatic substitution with 3-chloro-4-fluoroaniline.

Step 1: Synthesis of 4,6,7-Trichloroquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-dichloro-3H-quinazolin-4-one (1.0 eq) in thionyl chloride (10-15 eq).

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Purification: To the crude residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice. The resulting crude 4,6,7-trichloroquinazoline can be used in the next step without further purification.

Step 2: Synthesis of 6,7-Dichloro-4-(3-chloro-4-fluorophenylamino)quinazoline

-

Reaction Setup: Dissolve the crude 4,6,7-trichloroquinazoline (1.0 eq) from Step 1 in isopropanol in a round-bottom flask.

-

Nucleophile Addition: Add 3-chloro-4-fluoroaniline (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold isopropanol, and then with diethyl ether. Dry the solid under vacuum to obtain the desired product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol or by column chromatography on silica gel if necessary.

Visualizations

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of anticancer agents derived from this compound.

Caption: General workflow for synthesis and evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 6,7-Dichloroquinazoline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of the 6,7-dichloroquinazoline scaffold. This core structure is a key building block for the synthesis of potent enzyme inhibitors, particularly targeting protein kinases involved in cancer signaling pathways.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The 6,7-dichloro substitution pattern on the quinazoline ring offers a unique combination of electronic and steric properties that can be exploited to achieve high-potency and selective inhibition of various biological targets. This document outlines the synthesis of this compound derivatives, their application as kinase inhibitors, and provides detailed experimental protocols.

Key Applications in Drug Discovery

Derivatives of this compound have primarily been explored as inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The this compound scaffold has been successfully utilized to develop inhibitors of key oncogenic kinases, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in the growth and proliferation of various solid tumors.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

The chlorine atoms at the 6 and 7 positions can influence the binding affinity and selectivity of the compounds by forming specific interactions within the ATP-binding pocket of the target kinase.

Synthesis of this compound Derivatives

The synthesis of medicinally relevant this compound derivatives typically involves a multi-step sequence starting from a suitably substituted anthranilic acid. A common strategy is the construction of the quinazolinone ring system, followed by chlorination to introduce the reactive chlorine atom at the 4-position, which can then be displaced by various nucleophiles to generate a library of analogs.

General Synthetic Workflow

Caption: General synthetic workflow for 4-anilino-6,7-dichloroquinazoline derivatives.

Biological Activity of this compound Analogs

While specific data for a wide range of this compound derivatives is emerging, the biological activity of structurally related 6,7-disubstituted quinazolines provides strong evidence for their potential as potent kinase inhibitors. The following tables summarize the in vitro activity of representative 6,7-disubstituted quinazoline derivatives against key cancer-related kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of 6,7-Disubstituted Quinazoline Derivatives

| Compound ID | 6,7-Substitution | Target Kinase | IC₅₀ (µM) |

| Analog 1 | 6,7-Dimethoxy | EGFR | 0.9 |

| Analog 1 | 6,7-Dimethoxy | VEGFR-2 | 1.17 |

| Analog 2 | 7-Morpholino, 6-Methoxy | EGFR | - |

| Analog 3 | 7-Morpholino, 6-Methoxy | VEGFR-2 | - |

Note: Data for analogs are based on published research on structurally similar compounds to illustrate the potential of the 6,7-dichloro scaffold.

Table 2: Anti-proliferative Activity of 6,7-Disubstituted 4-Anilinoquinazoline Derivatives

| Compound ID | 6,7-Substitution | Cancer Cell Line | IC₅₀ (µM) |

| 8a | 7-Morpholino, 6-Methoxy | A431 (Epidermoid carcinoma) | 1.78[1] |

| 8d | 7-(4-methylpiperazin-1-yl), 6-Methoxy | A431 (Epidermoid carcinoma) | 8.25[1] |

| 8f | 7-Piperidin-1-yl, 6-Methoxy | A431 (Epidermoid carcinoma) | 7.18[1] |

| Erlotinib | 6,7-Bis(2-methoxyethoxy) | A431 (Epidermoid carcinoma) | 8.31[1] |

| Vandetanib | 7-(4-bromo-2-fluoroanilino)-6-methoxy | A431 (Epidermoid carcinoma) | 10.62[1] |

Note: Data for analogs are based on published research on structurally similar compounds to illustrate the potential of the 6,7-dichloro scaffold.[1]

Signaling Pathways Targeted by this compound Derivatives

The primary mechanism of action for many this compound-based inhibitors is the competitive inhibition of ATP binding to the kinase domain of growth factor receptors, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

EGFR Signaling Pathway

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

VEGFR Signaling Pathway

Caption: Inhibition of the VEGFR signaling pathway, blocking angiogenesis.

Experimental Protocols

The following are representative protocols for the synthesis of this compound intermediates and their derivatization.

Protocol 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

This protocol is adapted from the synthesis of structurally related quinazolinones.

Materials:

-

2-Amino-4,5-dichlorobenzoic acid

-

Formamide

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine 1 equivalent of 2-amino-4,5-dichlorobenzoic acid with an excess of formamide (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 180-190 °C) with stirring.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with vigorous stirring to precipitate the product.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 6,7-dichloroquinazolin-4(3H)-one.

Protocol 2: Synthesis of 4,6,7-Trichloroquinazoline

This protocol describes the chlorination of the quinazolinone intermediate.

Materials:

-

6,7-Dichloroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 1 equivalent of 6,7-dichloroquinazolin-4(3H)-one and an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (a few drops).

-

Heat the reaction mixture to reflux (approximately 110 °C for POCl₃) with stirring.

-

Maintain the reflux for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Co-evaporate the residue with toluene (2-3 times) to remove any remaining traces of POCl₃.

-

The resulting crude solid is 4,6,7-trichloroquinazoline, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Protocol 3: Synthesis of 4-Anilino-6,7-dichloroquinazoline Derivatives

This protocol outlines the nucleophilic substitution at the 4-position of the quinazoline core.

Materials:

-

4,6,7-Trichloroquinazoline

-

Substituted aniline

-

Isopropanol or other suitable solvent

-

Reaction flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4,6,7-trichloroquinazoline in isopropanol.

-

Add 1 to 1.2 equivalents of the desired substituted aniline to the solution.

-

Heat the reaction mixture to reflux with stirring.

-

Maintain the reflux for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure and induce precipitation by adding a non-polar solvent (e.g., hexane) or water.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold isopropanol or water, and dry under vacuum.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 4: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized this compound derivative

-

Recombinant target kinase (e.g., EGFR, VEGFR-2)

-

ATP

-

Substrate peptide

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the test compound, the target kinase, and the substrate peptide in the appropriate assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (usually 30-37 °C) for a specified period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Protocol 5: Cell Proliferation Assay (MTT Assay)